molecular formula C25H52O B1258601 22-Methyltetracosan-1-ol

22-Methyltetracosan-1-ol

Cat. No.: B1258601
M. Wt: 368.7 g/mol
InChI Key: JQPKCZJYNBKKDM-UHFFFAOYSA-N
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Description

22-Methyltetracosan-1-ol is a branched long-chain fatty alcohol with the molecular formula C₂₅H₅₂O and a molecular weight of 368.68 g/mol. It is structurally derived from tetracosan-1-ol (lignoceryl alcohol, C₂₄H₅₀O) by the addition of a methyl group at the 22nd carbon position .

Key characteristics of 22-methyltetracosan-1-ol include:

  • Hydrophobicity: Typical of long-chain alcohols, it is sparingly soluble in water.

Properties

Molecular Formula

C25H52O

Molecular Weight

368.7 g/mol

IUPAC Name

22-methyltetracosan-1-ol

InChI

InChI=1S/C25H52O/c1-3-25(2)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24-26/h25-26H,3-24H2,1-2H3

InChI Key

JQPKCZJYNBKKDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between 22-methyltetracosan-1-ol and related alcohols:

Compound Molecular Formula Carbon Chain Length Branching/Functional Groups Molecular Weight (g/mol)
22-Methyltetracosan-1-ol C₂₅H₅₂O 25 Methyl branch at C22 368.68
Tetracosan-1-ol C₂₄H₅₀O 24 Linear 354.66
Docosan-1-ol C₂₂H₄₆O 22 Linear 326.60
Octadecan-1-ol C₁₈H₃₈O 18 Linear 270.50
3,6,9,12-Tetraoxatetracosan-1-ol C₁₉H₃₈O₅ 24 Four ether oxygen atoms 346.50

Key Observations :

  • Ether-containing variants (e.g., 3,6,9,12-tetraoxatetracosan-1-ol) exhibit increased hydrophilicity due to oxygen atoms, enhancing solubility in polar solvents .
Physical Properties

While exact data for 22-methyltetracosan-1-ol are unavailable, trends can be inferred:

Compound Melting Point (°C) Water Solubility LogP (Predicted)
22-Methyltetracosan-1-ol ~70–80* Insoluble ~10.2
Tetracosan-1-ol 81–83 Insoluble 9.8
Docosan-1-ol 70–72 Insoluble 9.1
Octadecan-1-ol 59–61 Insoluble 7.2
3,6,9,12-Tetraoxatetracosan-1-ol N/A Moderate (in organic solvents) 2.6

*Estimated based on branching effects.

Key Observations :

  • Longer carbon chains correlate with higher melting points (e.g., tetracosan-1-ol > docosan-1-ol) .
  • Branching lowers melting points relative to linear counterparts (e.g., 22-methyltetracosan-1-ol vs. tetracosan-1-ol).
  • Ether-containing compounds show reduced hydrophobicity (LogP ~2.6 vs. >7 for linear alcohols) .

Key Observations :

  • Handling precautions for similar compounds emphasize avoiding dust inhalation and skin contact .

Key Observations :

  • Branching may enhance performance in lubricants by reducing viscosity at low temperatures.
  • Ether-containing alcohols are suited for applications requiring moderate polarity, such as drug solubilization .

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